4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl furan-2-carboxylate
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Overview
Description
4-{[(4E)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a combination of oxazole and furan rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxazole and furan moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4E)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-{[(4E)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives. Substitution reactions can introduce a wide range of new functional groups, depending on the nucleophiles or electrophiles employed .
Scientific Research Applications
4-{[(4E)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-{[(4E)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The oxazole and furan rings in its structure allow it to bind to various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, such as benzyl 2-phenyloxazole-4-carboxylate, exhibit similar biological activities and are used in medicinal chemistry.
Furan Derivatives: Compounds with the furan ring, such as 2-furoic acid, are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
4-{[(4E)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE is unique due to the combination of oxazole and furan rings in its structure. This dual functionality allows it to exhibit a broader range of chemical and biological activities compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C21H13NO5 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
[4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C21H13NO5/c23-20-17(22-19(27-20)15-5-2-1-3-6-15)13-14-8-10-16(11-9-14)26-21(24)18-7-4-12-25-18/h1-13H/b17-13+ |
InChI Key |
VJQCGMIRQNHCCL-GHRIWEEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC=CO4)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OC(=O)C4=CC=CO4)C(=O)O2 |
Origin of Product |
United States |
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